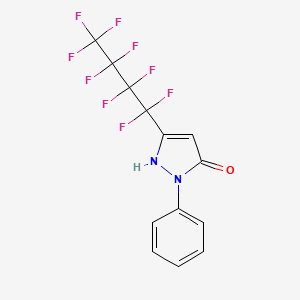3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol
CAS No.: 96146-02-0
Cat. No.: VC10236815
Molecular Formula: C13H7F9N2O
Molecular Weight: 378.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 96146-02-0 |
|---|---|
| Molecular Formula | C13H7F9N2O |
| Molecular Weight | 378.19 g/mol |
| IUPAC Name | 5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-phenyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C13H7F9N2O/c14-10(15,11(16,17)12(18,19)13(20,21)22)8-6-9(25)24(23-8)7-4-2-1-3-5-7/h1-6,23H |
| Standard InChI Key | JXLHQLSGGWJTPW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular and Stereochemical Properties
The IUPAC name of the compound is 5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-2-phenyl-1H-pyrazol-3-one, reflecting its substitution pattern (Figure 1) . The nonafluorobutyl group (-C₄F₉) introduces significant electronegativity and lipophilicity, while the phenyl ring at position 1 contributes aromatic stability. The hydroxyl group at position 5 enables hydrogen bonding and influences tautomeric equilibria.
Key identifiers include:
-
CAS Registry Number: 96146-02-0
-
PubChem CID: 2272701
-
Molecular Formula: C₁₃H₇F₉N₂O
X-ray diffraction (XRD) studies of related fluorinated pyrazoles, such as 4-hydroxyiminopyrazol-5-ones, reveal planar pyrazole rings with delocalized π-electrons and hydrogen-bonded networks . For example, in compound 2a (a structural analog), the hydroxyl proton forms a symmetric hydrogen bond between two oxygen atoms (O1–H1 distance: 1.208 Å), creating an eight-membered pseudocyclic structure . Such features likely extend to 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol, given its similar substituents.
Tautomerism and Solvent Effects
Pyrazole derivatives often exhibit tautomerism between keto and enol forms. In dimethyl sulfoxide (DMSO), 4-aminopyrazol-5-ol hydrochlorides undergo dynamic equilibrium between AH (hydrochloride) and AS (ammonium salt) forms, influenced by substituents . For instance, analogs with polyfluoroalkyl groups (e.g., 4b) favor the AS form (60% abundance), while methyl-substituted derivatives (e.g., 4d) remain predominantly in the AH form . This behavior suggests that 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol may similarly adopt multiple tautomeric states in solution, affecting its reactivity and interactions.
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of fluorinated pyrazoles typically involves:
-
Condensation Reactions: Reacting β-ketoesters with hydrazines to form pyrazolone intermediates.
-
Fluorination: Introducing polyfluoroalkyl groups via nucleophilic substitution or radical pathways.
-
Functionalization: Modifying substituents at positions 1, 3, and 5 to optimize activity .
For example, 4-hydroxyiminopyrazol-5-ones are synthesized by condensing acetylacetone derivatives with hydroxylamine, followed by reduction using Zn/AcOH to yield 4-aminopyrazol-5-ols . The nonafluorobutyl group may be introduced via alkylation of pyrazolone intermediates using perfluoroalkyl halides .
Structural Modifications
Structural analogs of 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol demonstrate that:
-
Electron-Withdrawing Groups (EWGs): Enhance antioxidant and radical-scavenging activities. For instance, trifluoromethyl (CF₃) substituents improve ABTS radical-binding capacity (TEAC = 0.93) compared to methyl groups .
-
Aromatic Substituents: Phenyl groups at position 1 stabilize the pyrazole ring but may reduce solubility .
Physicochemical Properties
Spectroscopic Data
-
¹H NMR: In DMSO-d₆, NH-unsubstituted 4-aminopyrazoles exhibit broad signals for amino protons (δ 6.5–7.5 ppm) and sharp singlets for aromatic protons (δ 7.2–8.1 ppm) .
-
¹³C NMR: Carbonyl carbons (=C–OH) resonate at δ 147–154 ppm, while CF₃ groups appear as quartets (δ 120–125 ppm, J = 280–300 Hz) .
-
IR Spectroscopy: Stretching vibrations for O–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) are characteristic .
Solubility and Stability
The nonafluorobutyl group confers high lipophilicity, limiting aqueous solubility but enhancing membrane permeability. Stability studies of related compounds indicate resistance to hydrolysis at neutral pH but degradation under strongly acidic or basic conditions .
Biological Activity and Mechanistic Insights
Herbicidal Activity
Pyrazole carboxylates, such as quinclorac analogs, demonstrate potent herbicidal effects against barnyard grass (EC₅₀ = 10.37–10.53 g/ha) . Although 3-(nonafluorobutyl)-1-phenyl-1H-pyrazol-5-ol lacks a carboxylate moiety, its structural similarity to active herbicides suggests potential utility in agrochemical design.
Applications and Future Directions
Therapeutic Development
The compound’s fluorinated structure positions it as a candidate for:
-
Neuroprotective Agents: Targeting oxidative stress in neurodegenerative diseases.
-
Anticancer Therapies: Leveraging ROS-scavenging to mitigate chemotherapy-induced toxicity .
Agrochemical Innovation
Incorporating nonafluorobutyl groups into herbicidal leads could enhance lipophilicity and environmental persistence, improving field efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume